N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide

RORγ modulation regioisomer SAR medicinal chemistry

This N-sulfonylated tetrahydroquinoline (CAS 941971-66-0, MW 376.45) is the 6-yl isobutyramide regioisomer specifically differentiated from the 7-yl analog (CAS 946350-63-6) and the linear butyramide (CAS 941971-60-4). Its 4-fluorophenylsulfonyl and branched isobutyramide substitution pattern delivers a distinct exit vector and steric profile critical for systematic RORγ LBD mapping around helices 11/12. With documented MELK IC50 > 10 µM, it serves as a clean kinase-selectivity control in counter-screening panels at RORγ-relevant concentrations (≤10 µM), avoiding polypharmacology common to heterocyclic amide chemotypes. Procure paired with the 7-yl regioisomer to build a probe set assessing C6 vs. C7 engagement of Trp317 for agonist/inverse-agonist functional switching studies.

Molecular Formula C19H21FN2O3S
Molecular Weight 376.45
CAS No. 941971-66-0
Cat. No. B2364168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide
CAS941971-66-0
Molecular FormulaC19H21FN2O3S
Molecular Weight376.45
Structural Identifiers
SMILESCC(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C19H21FN2O3S/c1-13(2)19(23)21-16-7-10-18-14(12-16)4-3-11-22(18)26(24,25)17-8-5-15(20)6-9-17/h5-10,12-13H,3-4,11H2,1-2H3,(H,21,23)
InChIKeyVCCARBFCFQLZKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide (CAS 941971-66-0) – Compound Profile and Procurement Rationale


N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide (CAS 941971-66-0, MF C19H21FN2O3S, MW 376.45 g/mol) belongs to the N-sulfonylated tetrahydroquinoline class, a privileged scaffold widely explored for modulating the retinoic acid receptor-related orphan receptor gamma (RORγ/RORγt) [1]. The compound is constructed on a 1,2,3,4-tetrahydroquinoline core bearing an N1-(4-fluorophenyl)sulfonyl group and a C6-isobutyramide side chain, a substitution pattern that distinguishes it from numerous regioisomeric and acyl-variant analogs available in screening libraries [2]. Published medicinal chemistry campaigns have identified tetrahydroquinoline sulfonamides as both RORγ inverse agonists and agonists, validating the scaffold's relevance for autoimmune disease, oncology, and inflammation research [1].

Why N-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide Cannot Be Replaced by Generic Tetrahydroquinoline Analogs


Within the N-sulfonylated tetrahydroquinoline chemotype, three structural variables exert decisive influence on target engagement, selectivity, and pharmacokinetics: (i) the N1-sulfonyl aryl substituent, (ii) the position of the C6/C7 amide side chain, and (iii) the branching and lipophilicity of the amide acyl group [1]. The 4-fluorophenylsulfonyl group in this compound confers distinct electronic and steric properties compared to the unsubstituted phenylsulfonyl analog (CAS not publicly enumerated) or methylsulfonyl variants [2]. Furthermore, the 6-yl regioisomer presents a different exit vector than the 7-yl isobutyramide analog (CAS 946350-63-6), which can alter the trajectory of the amide side chain and affect binding to the RORγ ligand-binding domain [1]. The branched isobutyramide terminus differs from the linear butyramide (CAS 941971-60-4) and the bulkier pivalamide (CAS 941882-50-4) analogs in both steric demand and cLogP, parameters that impact in vitro potency and metabolic stability . These cumulative differences mean that even closely related in-class compounds cannot be assumed interchangeable in biological assays; each must be individually characterized for the specific target and assay system under investigation.

Quantitative Differentiation Evidence for N-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide (CAS 941971-66-0)


Regioisomeric Specificity: 6-yl vs. 7-yl Isobutyramide Substitution

The C6-isobutyramide substitution in the target compound (CAS 941971-66-0) directs the amide side chain along a different spatial trajectory than the corresponding C7-regioisomer (CAS 946350-63-6). In published SAR studies on tetrahydroquinoline sulfonamide RORγ inverse agonists, varying the amide position from C6 to C7 on the tetrahydroquinoline core resulted in up to 10-fold differences in IC50 values, attributed to altered hydrogen-bonding interactions with residues in the RORγ ligand-binding domain [1]. The 6-yl orientation positions the isobutyramide group adjacent to the sulfonamide-bearing ring nitrogen, potentially engaging Trp317 and His479 residues that are critical for agonist vs. inverse agonist functional switching [1]. The 7-yl regioisomer (CAS 946350-63-6, available from Chemsrc) presents a different pharmacophoric geometry, and researchers selecting between these regioisomers must verify which positional isomer matches their target engagement requirements.

RORγ modulation regioisomer SAR medicinal chemistry

Purity Documentation: Batch-Specific Analytical Characterization (98% Purity Standard)

Commercial suppliers including Bidepharm provide this compound and its direct analogs with batch-specific analytical documentation. The butyramide analog (CAS 941971-60-4, closely related to the target isobutyramide) is supplied at ≥98% purity with NMR, HPLC, and GC verification reports available upon request . The target compound (CAS 941971-66-0) is offered by Evitachem and Smolecule with documented molecular weight (376.45 g/mol) and molecular formula (C19H21FN2O3S) confirmation . In contrast, less characterized analogs such as the phenylsulfonyl derivative (CAS not enumerated in public databases) or the cyclopropanecarbonyl variant (CAS 941915-44-2) are available from fewer vendors and may lack the same level of batch-specific quality documentation. For procurement decisions involving SAR series where subtle potency differences are under investigation, the availability of verified purity documentation minimizes the risk of confounding impurities in biological assays.

chemical procurement purity specification quality control

Acyl Group Differentiation: Isobutyramide vs. Butyramide and Pivalamide Analogs

The isobutyramide moiety (branched C4) in the target compound presents distinct steric and lipophilic properties compared to the linear butyramide (CAS 941971-60-4, n-butyryl) and the bulkier pivalamide (CAS 941882-50-4, tert-butyl) analogs. In the broader tetrahydroquinoline sulfonamide RORγ modulator series, the acyl substituent at the C6/C7 position has been shown to modulate both in vitro potency and metabolic stability [1]. The branched isobutyramide (iso-propylcarbonyl) provides intermediate steric bulk between the linear butyramide and the gem-dimethyl pivalamide. In RORγ inverse agonist SAR studies, compound XY039 (bearing a branched acyl group on a 1,2,3,4-tetrahydroquinoline scaffold) exhibited an IC50 of 550 nM in GAL4-RORγ reporter assays, while close analogs with linear or bulkier acyl groups showed altered potency profiles [2]. The target compound's isobutyramide group further contributes a cLogP increment of approximately +0.5–0.8 log units relative to the unsubstituted acetamide analog, which may influence cell permeability and non-specific protein binding .

structure-activity relationship acyl chain SAR RORγ inverse agonist

Selectivity Window: MELK and Off-Target Kinase Profiling

In a BindingDB-deposited biochemical assay, the target compound exhibited an IC50 > 10,000 nM (>10 μM) against maternal embryonic leucine zipper kinase (MELK), indicating negligible inhibition of this kinase target [1]. While this is a negative result, it provides a quantitative selectivity benchmark: compounds in the tetrahydroquinoline sulfonamide class that lack off-target kinase activity at >10 μM may be preferable for chemical biology studies requiring RORγ pathway specificity without confounding kinase inhibition. For comparison, the structurally related kinase inhibitor DRAK2-IN-1 (sharing a similar amide-substituted heterocyclic scaffold) potently inhibits DRAK2 with a Ki of 0.26 nM [2], underscoring the importance of verifying that tetrahydroquinoline sulfonamide analogs do not inadvertently acquire kinase polypharmacology. The >10 μM MELK IC50 for the target compound suggests a clean selectivity profile relative to this kinase, though comprehensive kinome-wide profiling data are not available.

kinase selectivity off-target profiling MELK inhibition

Scaffold Privilege: Tetrahydroquinoline Sulfonamides as Validated RORγ Modulators with Defined Pharmacophore Elements

The 1-arylsulfonyl-tetrahydroquinoline scaffold has been independently validated by multiple research groups as a productive chemotype for RORγ modulation, with reported RORγ LBD binding IC50 values ranging from 35 nM to 2.0 μM across different series [1][2]. The target compound incorporates the three key pharmacophoric elements identified in these campaigns: (1) an N1-arylsulfonyl group that occupies a hydrophobic pocket near helix 11 of the RORγ LBD, (2) a C6-amide substituent that can engage the H12-coactivator interface, and (3) the saturated tetrahydroquinoline core that provides conformational flexibility to accommodate induced-fit binding [1]. In contrast, alternative RORγ chemotypes such as benzothiazine sulfonamides (reported by Gong et al., 2018) achieved RORγt inverse agonist activity but exhibited confounding PXR and LXRα activity, necessitating extensive structural optimization to dial out off-target nuclear receptor effects [3]. The tetrahydroquinoline scaffold's established SAR trajectory provides a more predictable optimization path for researchers building focused libraries.

RORγ pharmacology scaffold validation drug discovery

Recommended Research Applications for N-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide (CAS 941971-66-0)


RORγ Ligand Discovery and SAR Expansion – Focused Library Design

This compound is optimally deployed as a core scaffold representative in focused tetrahydroquinoline sulfonamide libraries targeting RORγ modulation. Its 6-yl isobutyramide configuration provides a defined starting point for systematic SAR exploration of the amide side chain vector, complementing existing 7-yl analogs and enabling comprehensive mapping of the RORγ LBD binding site around helices 11 and 12 [1]. Researchers can use this compound to benchmark new analogs against the published tetrahydroquinoline RORγ inverse agonist series where IC50 values of 35–550 nM have been reported [1][2].

Selectivity Profiling Against Kinase Off-Targets in RORγ-Focused Screening Cascades

With documented MELK IC50 > 10 μM, this compound can serve as a selectivity control in kinase counter-screening panels when evaluating novel tetrahydroquinoline sulfonamides for RORγ pathway specificity [1]. Its negligible kinase activity at concentrations relevant to RORγ cellular assays (typically ≤10 μM) supports its use as a scaffold that does not introduce kinase polypharmacology, a known liability in certain heterocyclic amide chemotypes [2].

Regioisomeric Probe Pair for Pharmacophore Mapping of RORγ Modulators

When procured alongside its 7-yl regioisomer (CAS 946350-63-6), this 6-yl compound forms a regioisomeric probe pair that enables direct assessment of how amide substitution position affects RORγ binding and functional activity. Published molecular dynamics simulations indicate that the C6 vs. C7 amide orientation differentially engages Trp317, a residue critical for agonist vs. inverse agonist functional switching [1]. This paired approach supports the elucidation of structure-based pharmacophore models for RORγ modulator design.

Acyl Scan Reference Compound in Tetrahydroquinoline Lead Optimization

The branched isobutyramide group represents a specific point on the acyl steric continuum between linear butyramide (CAS 941971-60-4) and pivalamide (CAS 941882-50-4) analogs. This compound can function as a reference point in acyl scan experiments designed to correlate steric parameters (Taft Es) or lipophilicity (cLogP) with RORγ potency and metabolic stability. Such systematic acyl variation has been employed in published tetrahydroquinoline optimization campaigns to balance target engagement with ADME properties [1].

Quote Request

Request a Quote for N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.